molecular formula C23H22F3N3O3 B11371195 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11371195
M. Wt: 445.4 g/mol
InChI Key: YMAQHWGKFAFHMB-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The installation of the gramine side chain and the elimination of masking groups are also crucial steps in the synthesis . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and p-toluenesulfonic acid for other indole transformations . Major products formed from these reactions include various substituted indoles and their derivatives.

Scientific Research Applications

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other indole derivatives, 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide stands out due to its unique trifluoromethyl and pyrrolidine moieties. Similar compounds include:

These compounds share the indole core structure but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C23H22F3N3O3

Molecular Weight

445.4 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22F3N3O3/c1-32-18-5-6-20-19(11-18)14(12-27-20)7-8-29-13-15(9-21(29)30)22(31)28-17-4-2-3-16(10-17)23(24,25)26/h2-6,10-12,15,27H,7-9,13H2,1H3,(H,28,31)

InChI Key

YMAQHWGKFAFHMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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